Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate
Description
Properties
Molecular Formula |
C17H24O3 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate |
InChI |
InChI=1S/C17H24O3/c1-7-20-15(19)17(5,6)14(18)12-8-10-13(11-9-12)16(2,3)4/h8-11H,7H2,1-6H3 |
InChI Key |
PQKCEJYLHHOOTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate typically involves the esterification of 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microreactor technology can also enhance the efficiency of the synthesis process by providing precise control over temperature and reaction time.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester moiety undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄, H₂O, reflux | 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoic acid + ethanol | Not reported | , |
| Basic Hydrolysis | NaOH, H₂O/EtOH, reflux | Sodium salt of the acid + ethanol | Not reported |
Hydrolysis releases the corresponding carboxylic acid, with the tert-butyl group enhancing steric protection of the ketone during reaction.
Condensation Reactions
The ketone group participates in Claisen and related condensations:
These reactions exploit the enolizable α-hydrogens adjacent to the ketone, forming extended conjugated systems.
Nucleophilic Additions
The ketone undergoes nucleophilic attacks:
| Nucleophile | Conditions | Products | References |
|---|---|---|---|
| Grignard Reagents | RMgX, THF, 0°C → RT | Tertiary alcohols | |
| Organolithiums | RLi, anhydrous ether | Alkylated ketones |
The tert-butyl group’s steric bulk may influence regioselectivity in unsymmetrical systems.
Enolate-Mediated Alkylations
Deprotonation generates enolates for alkylation:
| Base | Alkylating Agent | Products | References |
|---|---|---|---|
| LDA | R-X (alkyl halides) | α-Alkylated derivatives | , |
| NaH | Michael acceptors | Conjugated adducts |
Example: Enolate formation with LDA followed by alkylation introduces substituents at the α-position .
Catalytic Cross-Coupling and Metathesis
Modern catalytic methods enable functionalization:
The nickel/photoredox system enables three-component coupling with silyl reagents and acyl chlorides .
Cyclization Reactions
Under oxidative conditions, cyclization forms heterocycles:
| Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| PhI(OAc)₂, DCE, 120°C | - | Coumarin derivatives | 80–92% | |
| Fe₃O(BPDC)₃, TBHP | - | Fused bicyclic compounds | 65–96% |
Cyclization likely proceeds via keto-enol tautomerism followed by intramolecular esterification .
Key Mechanistic Insights
-
Ester Hydrolysis : Acid-catalyzed mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic water attack.
-
Enolate Reactivity : Steric hindrance from the tert-butyl group slows enolate formation but enhances stability once formed .
-
Photoredox Catalysis : Single-electron transfer (SET) processes enable radical intermediates for silyl/acyl coupling .
Scientific Research Applications
Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, while the ester moiety can undergo hydrolysis to release active metabolites. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Table 1: Structural Features of Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate and Analogues
Key Observations :
- The 2,2-dimethyl substitution on the propanoate chain distinguishes it from analogues with unmodified chains (e.g., ), likely improving stability against hydrolysis .
Physicochemical Properties
- Solubility : The tert-butyl group increases hydrophobicity, making the compound less soluble in polar solvents compared to derivatives with electron-withdrawing groups (e.g., nitro or sulfonyl substituents ).
- Thermal Stability : Bulky tert-butyl groups generally enhance thermal stability, as seen in related tert-butyl-substituted esters .
Biological Activity
Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate is an organic compound with significant potential in biological applications. This article explores its biological activity, including its pharmacological properties, interaction mechanisms, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : Approximately 276.37 g/mol
- CAS Number : 1226283-04-0
The compound features a tert-butyl group attached to a phenyl ring and an ester functional group, which contributes to its unique reactivity profile and potential biological activity .
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological properties:
- Anti-inflammatory Activity : Similar oxoesters have been evaluated for their potential as anti-inflammatory agents. The presence of the tert-butyl group may enhance lipophilicity, facilitating better membrane penetration and increased bioactivity .
- Enzyme Inhibition : Compounds structurally related to this compound have shown interactions with enzymes such as acetylcholinesterase. This interaction can influence neurotransmitter levels, potentially impacting cognitive functions .
- Metabolic Pathway Modulation : The compound may interact with various receptors involved in metabolic pathways, suggesting a role in metabolic disorders .
Understanding the interaction mechanisms of this compound is crucial for evaluating its therapeutic potential. Studies suggest that:
- The compound can bind to specific biological targets, modulating their activity.
- Its structure allows for diverse synthetic pathways that can lead to derivatives with enhanced or altered biological activities .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate | Structure | Lacks a tert-butyl group; simpler structure. |
| Methyl 3-(4-tert-butylphenyl)-3-oxopropanoate | Structure | Methyl instead of ethyl group; different solubility properties. |
| Ethyl 4-(tert-butyl)benzoate | Structure | Contains a benzoate structure; potential for different reactivity. |
This table highlights how the presence of the tert-butyl group in this compound may enhance its biological activity compared to other compounds .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Anti-inflammatory Properties : A recent study found that derivatives of similar oxoesters exhibited significant anti-inflammatory effects in vitro and in vivo models. The study concluded that modifications in the alkyl groups could enhance efficacy .
- Neuroprotective Effects : Research focusing on acetylcholinesterase inhibition demonstrated that compounds with similar structures could improve cognitive functions in animal models by increasing acetylcholine levels at synapses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
